3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
The compound “3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic molecule that contains several functional groups and rings. It has a triazolopyrimidine core, which is a type of heterocyclic compound that contains nitrogen atoms. This core is attached to a phenyl ring through a sulfonyl group, and another phenyl ring through an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, the sulfonyl group, and the phenyl rings. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl group and the amine group could potentially make the compound reactive towards certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially make the compound more polar, which could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Biological Study
This compound belongs to a class of chemicals investigated for their ability to bind selectively to the serotonin 5-HT6 receptor, highlighting its potential as a therapeutic agent in neuropsychiatric and neurodegenerative disorders. The research by Ivachtchenko et al. (2010) on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrated significant selectivity and potency as 5-HT6 receptor antagonists, which could be beneficial for conditions like Alzheimer's disease, depression, and schizophrenia (Ivachtchenko et al., 2010).
Crystal Structure Analysis
Research on related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine by Repich et al. (2017), provides insights into the crystal structure and potential interactions of these molecules, which could guide the development of new pharmaceuticals or materials with specific properties (Repich et al., 2017).
Anticancer Activity
The synthesis and evaluation of related pyrazolo[1,5-a]pyrimidines as Aurora-A kinase inhibitors for their anticancer properties have been explored. Shaaban et al. (2011) identified compounds with cytotoxic activity against the HST116 colon tumor cell line, demonstrating the potential of such molecules in cancer treatment (Shaaban et al., 2011).
Herbicidal Activity
Compounds in this chemical class have also been studied for their herbicidal activity, suggesting potential applications in agriculture for weed control. Moran (2003) described the synthesis and evaluation of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating effective herbicidal action at low application rates, which could lead to the development of new, more efficient herbicides (Moran, 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O2S2/c20-12-6-8-14(9-7-12)29(26,27)19-18-22-17(21-13-4-2-1-3-5-13)16-15(10-11-28-16)25(18)24-23-19/h1-11H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLPVIPBNOXNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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